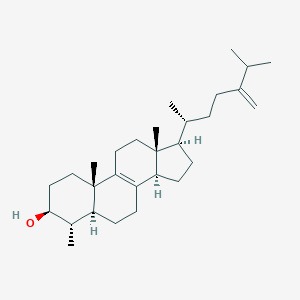
4alpha-Methylfecosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4alpha-Methylfecosterol is an ergostanoid.
This compound belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, this compound is considered to be a sterol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Metabolic Functions and Biological Activities
4alpha-Methylfecosterol is involved in several metabolic pathways, particularly in relation to sterol biosynthesis. It serves as an intermediate in the conversion of 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol to other sterols through the action of specific enzymes such as sterol C-14 reductase (FACKEL) and C-8,7 sterol isomerase (HYDRA1) .
Role in Cell Growth and Development
Research indicates that this compound contributes to optimal cell growth by influencing membrane microviscosity in microorganisms, which is crucial for cellular integrity and function . Furthermore, it has been implicated in reproductive biology, particularly as a Meiosis Activating Sterol (MAS), which is essential for oocyte maturation and proper meiosis in mammals .
| Function | Description |
|---|---|
| Cell Growth | Influences membrane microviscosity for optimal cellular function |
| Reproductive Biology | Acts as a Meiosis Activating Sterol (MAS) crucial for oocyte maturation |
| Neuroprotection | Associated with neuroprotective effects in conditions like Parkinson's disease |
Therapeutic Potential
The therapeutic applications of this compound are being explored, particularly concerning its role in modulating cholesterol metabolism and its implications for various diseases.
Cancer Research
Studies have shown that the accumulation of C4-SBIs (including this compound) can affect cancer cell viability. Inhibition of specific enzymes within the sterol biosynthesis pathway has been linked to increased sensitivity to cancer treatments targeting the epidermal growth factor receptor (EGFR), suggesting a potential role for this compound in enhancing cancer therapies .
Genetic Disorders
Genetic conditions such as Greenberg skeletal dysplasia and Pelger–Huët anomaly are associated with mutations affecting sterol metabolism, leading to an accumulation of Meiosis Activating Sterols like this compound. Understanding these pathways may provide insights into novel therapeutic strategies for these disorders .
Applications in Plant Biology
In plant research, this compound is significant for understanding phytosterol biosynthesis and its regulation.
Phytosterol Pathways
The conversion processes involving this compound are critical for phytosterol biosynthesis in plants like Arabidopsis thaliana. Mutants deficient in enzymes related to this pathway exhibit severe developmental defects, indicating the importance of this compound in plant growth and development .
| Plant Application | Description |
|---|---|
| Phytosterol Biosynthesis | Key intermediate in the biosynthetic pathway influencing plant growth |
| Developmental Studies | Mutants provide insights into the regulatory mechanisms of sterols |
Propiedades
Número CAS |
17757-07-2 |
|---|---|
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1 |
Clave InChI |
QLDNWJOJCDIMKK-XLFBYWHPSA-N |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |
SMILES isomérico |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C |
SMILES canónico |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |
Descripción física |
Solid |
Sinónimos |
4 alpha-methyl-5 alpha-ergosta-8,24(28)-dien-3 beta-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















